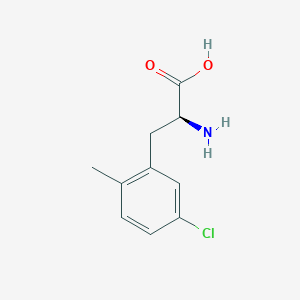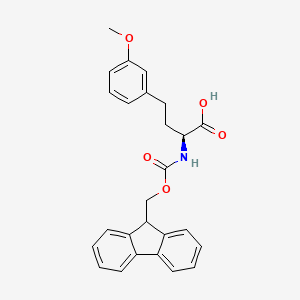![molecular formula C6H3Br2N3O B8097459 6,7-dibromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8097459.png)
6,7-dibromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “6,7-dibromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one” is a chemical substance that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 6,7-dibromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6,7-dibromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions would vary depending on the specific reaction but generally involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions would result in compounds with different functional groups replacing the original ones.
Scientific Research Applications
6,7-dibromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound may have biological activity, making it useful in studies related to cellular processes and biochemical pathways.
Medicine: Potential medicinal applications could include its use as a drug candidate or in drug development research.
Industry: The compound might be used in various industrial processes, such as the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 6,7-dibromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, it is likely that the compound exerts its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction could lead to changes in cellular processes and biochemical pathways, resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,7-dibromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one include other organic molecules with comparable structures and properties. These might include:
- Compounds with similar functional groups
- Molecules with analogous biological activity
- Chemicals used in similar industrial applications
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of properties, which may include specific reactivity, biological activity, or industrial utility. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6,7-dibromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3O/c7-3-1-4-6(12)9-2-10-11(4)5(3)8/h1-2H,(H,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLIFHUQSXRURF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)N=CNN2C(=C1Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=O)N=CNN2C(=C1Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8097387.png)



![1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one](/img/structure/B8097423.png)



![3-[(4-tert-Butylphenyl)methyl]piperidine HCl](/img/structure/B8097468.png)




